molecular formula C9H13ClN2 B7980142 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

Cat. No. B7980142
M. Wt: 184.66 g/mol
InChI Key: CZAYWDWODUYEQE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 . It is a solid substance and is commonly used in the field of organic chemistry .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride involves a two-step procedure. The first step is an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination . This two-step procedure provides direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride is 1S/C9H12N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5,10H2;1H .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride is a solid substance . It has a molecular weight of 198.7 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Synthesis of Tetrahydroquinoline Derivatives : A study by Zhang & Li (2002) describes a domino reaction catalyzed by indium chloride in water to efficiently synthesize various tetrahydroquinoline derivatives. Most cyclization products showed cis selectivity, with applications in creating structural features of many natural products (Zhang & Li, 2002).

  • Identification in Rat Brain : Kohno et al. (1986) identified 1,2,3,4-tetrahydroisoquinoline and its methyl derivative as endogenous amines in the non-treated rat brain. These compounds might be related to inducing parkinsonism (Kohno et al., 1986).

  • Antioxidant Activity : Nishiyama et al. (2003) evaluated the antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring, including 1,2,3,4-tetrahydroquinolines. The presence of OH and NH2 groups ortho to the heterocyclic NH group increased induction period, demonstrating significant antioxidant activity (Nishiyama et al., 2003).

  • Application in Parkinson's Disease Research : Kotake et al. (1995) detected 1-Benzyl-1,2,3,4-tetrahydroisoquinoline in mouse brain and parkinsonian CSF, suggesting its relation to idiopathic Parkinson's disease (Kotake et al., 1995).

  • Synthesis of Tetrahydroquinolines via Redox Annulations : Zhu & Seidel (2017, 2018, 2019, 2020) conducted multiple studies on redox-neutral annulations involving cyclic amines like 1,2,3,4-tetrahydroisoquinoline. These processes involved dual C–H bond functionalization, crucial for synthesizing structures related to natural products and pharmaceutical agents (Zhu & Seidel, 2017), (Zhu & Seidel, 2018), (Paul et al., 2019), (Paul et al., 2020).

  • Visible-Light-Induced Synthesis of Tetrahydroquinolines : Itoh et al. (2020) reported a visible-light-induced synthesis of 1,2,3,4-tetrahydroquinolines via a photo-induced formal [4+2] cycloaddition reaction, indicating its potential for developing novel pharmaceutical agents (Itoh et al., 2020).

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAYWDWODUYEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856714
Record name 1,2,3,4-Tetrahydroquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-7-amine hydrochloride

CAS RN

1309976-14-4
Record name 1,2,3,4-Tetrahydroquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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